molecular formula C15H16BrNO B425477 N-(5-bromo-2-ethoxybenzyl)aniline CAS No. 664318-85-8

N-(5-bromo-2-ethoxybenzyl)aniline

Cat. No.: B425477
CAS No.: 664318-85-8
M. Wt: 306.2g/mol
InChI Key: SNDFPSOYSFDSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-ethoxybenzyl)aniline is an organic compound with the molecular formula C15H16BrNO. It is characterized by the presence of a bromine atom at the 5-position and an ethoxy group at the 2-position of the benzyl ring, which is attached to an aniline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-ethoxybenzyl)aniline typically involves the reaction of 5-bromo-2-ethoxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-ethoxybenzyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones or other oxidized compounds .

Scientific Research Applications

N-(5-bromo-2-ethoxybenzyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-ethoxybenzyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and ethoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methoxybenzyl)aniline
  • N-(5-chloro-2-ethoxybenzyl)aniline
  • N-(5-bromo-2-ethoxyphenyl)aniline

Uniqueness

N-(5-bromo-2-ethoxybenzyl)aniline is unique due to the specific combination of the bromine and ethoxy groups on the benzyl ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the bromine atom can enhance its reactivity in substitution reactions, while the ethoxy group can influence its solubility and binding interactions .

Properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-2-18-15-9-8-13(16)10-12(15)11-17-14-6-4-3-5-7-14/h3-10,17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDFPSOYSFDSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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